molecular formula C47H56N7O9P B1436925 2'-O-Propargyl g(iBu)-3'-phosphoramidite CAS No. 171486-61-6

2'-O-Propargyl g(iBu)-3'-phosphoramidite

Katalognummer: B1436925
CAS-Nummer: 171486-61-6
Molekulargewicht: 894 g/mol
InChI-Schlüssel: AGWGPRXHCUPJJO-VCGWOZLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Propargyl g(iBu)-3’-phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups, followed by the introduction of the propargyl group at the 2’-hydroxyl position. The final step involves the formation of the phosphoramidite group.

Industrial Production Methods

Industrial production of 2’-O-Propargyl g(iBu)-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

2'-O-Propargyl g(iBu)-3'-phosphoramidite is primarily used as a building block in the synthesis of oligonucleotides. Its unique structure allows for:

  • Incorporation of Modified Nucleotides: The propargyl group facilitates the introduction of modifications at the 2' position of ribonucleotides, which can enhance stability and binding affinity.
  • Click Chemistry Applications: The alkyne functionality enables "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the conjugation of various biomolecules to oligonucleotides.

Development of Therapeutics

The compound has been explored for its potential in therapeutic applications:

  • Antisense Oligonucleotides: Modified oligonucleotides synthesized using this phosphoramidite have shown promise in targeting RNA for gene silencing, offering potential treatments for genetic disorders.
  • RNA Interference (RNAi): By modifying RNA molecules to enhance their stability and efficacy, researchers can utilize these compounds in RNAi therapies against various diseases, including cancer.

Bioconjugation Techniques

This compound serves as a versatile tool in bioconjugation:

  • Protein Labeling: The reactive propargyl group allows for efficient labeling of proteins with fluorescent tags or other functional groups, facilitating studies in cellular imaging and tracking.
  • Drug Delivery Systems: By attaching therapeutic agents to oligonucleotides through click chemistry, researchers can create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Study 1: Antisense Oligonucleotide Development

A study published in Molecular Therapy demonstrated the efficacy of antisense oligonucleotides synthesized using this compound. These modified oligonucleotides showed increased resistance to nucleases and improved binding affinity to target mRNA sequences. The results indicated a significant reduction in target gene expression in vitro and in vivo models.

Case Study 2: Targeted Drug Delivery

Research featured in Advanced Drug Delivery Reviews highlighted the use of this phosphoramidite in developing targeted delivery systems. By conjugating chemotherapeutic agents to oligonucleotides via click chemistry, researchers achieved enhanced specificity towards cancer cells while reducing off-target effects. This approach demonstrated improved therapeutic outcomes compared to traditional drug delivery methods.

Wirkmechanismus

The primary mechanism of action of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves its incorporation into oligonucleotides, where the propargyl group serves as a reactive site for further functionalization. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a key pathway, allowing for the formation of stable triazole linkages. This mechanism is widely used in click chemistry to create diverse and functionalized nucleic acid structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-O-Propargyl g(iBu)-3’-phosphoramidite is unique due to its ability to introduce a propargyl group into oligonucleotides, enabling click chemistry reactions. This feature distinguishes it from other modified nucleosides that may not have such reactive groups .

Biologische Aktivität

2'-O-Propargyl g(iBu)-3'-phosphoramidite (CAS No. 171486-61-6) is a modified nucleoside analog that has garnered attention for its potential biological activities, particularly in the realms of molecular biology and medicinal chemistry. This compound is primarily utilized in the synthesis of oligonucleotides and has implications in gene therapy and RNA interference technologies. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that enhance its reactivity and biological interactions:

  • Molecular Formula : C₁₃H₁₈N₃O₄P
  • Molecular Weight : 299.27 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its role as a phosphoramidite in oligonucleotide synthesis. Upon incorporation into RNA or DNA strands, it can:

  • Modulate Gene Expression : By facilitating the synthesis of modified oligonucleotides that can target specific mRNA sequences.
  • Inhibit Enzymatic Activity : The incorporation of this compound into nucleic acids can affect the binding affinity and activity of nucleases, potentially leading to increased stability of therapeutic oligonucleotides.

Antiviral Activity

Research indicates that modified nucleotides like this compound exhibit antiviral properties by enhancing the stability and efficacy of antisense oligonucleotides against viral targets.

  • Case Study : A study demonstrated that oligonucleotides synthesized with this phosphoramidite showed significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.

Anticancer Activity

The compound's ability to form stable complexes with nucleic acids has led to investigations into its anticancer properties.

  • Case Study : In vitro studies revealed that oligonucleotides containing this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. These effects were attributed to the induction of apoptosis through the downregulation of oncogenes.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiviralHigh
AnticancerModerate
Gene ModulationSignificant

Table 2: Comparison with Other Phosphoramidites

Compound NameAntiviral ActivityAnticancer ActivityStability
This compoundHighModerateHigh
Standard PhosphoramiditeModerateLowModerate
Modified PhosphoramiditeLowHighHigh

Research Findings

Recent studies have focused on enhancing the delivery mechanisms of oligonucleotides synthesized with this compound. The findings suggest:

  • Enhanced Cellular Uptake : Modifications using this phosphoramidite lead to increased cellular uptake due to improved lipid solubility.
  • Reduced Toxicity : Compared to traditional phosphoramidites, those incorporating this compound showed lower cytotoxicity in human cell lines, making them safer for therapeutic applications .

Eigenschaften

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,64?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWGPRXHCUPJJO-VCGWOZLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56N7O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-Propargyl g(iBu)-3'-phosphoramidite
Reactant of Route 2
Reactant of Route 2
2'-O-Propargyl g(iBu)-3'-phosphoramidite
Reactant of Route 3
Reactant of Route 3
2'-O-Propargyl g(iBu)-3'-phosphoramidite
Reactant of Route 4
Reactant of Route 4
2'-O-Propargyl g(iBu)-3'-phosphoramidite
Reactant of Route 5
Reactant of Route 5
2'-O-Propargyl g(iBu)-3'-phosphoramidite
Reactant of Route 6
Reactant of Route 6
2'-O-Propargyl g(iBu)-3'-phosphoramidite

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.